2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile
Overview
Description
2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methoxyphenylamino group and a cyano group
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that it may interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, similar compounds participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its potential role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests it may facilitate the formation of new carbon-carbon bonds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which similar compounds may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile typically involves the reaction of 4-methoxyaniline with 3-cyanopyridine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion. The reaction may proceed through a nucleophilic aromatic substitution mechanism, where the amino group of 4-methoxyaniline attacks the electrophilic carbon of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process to ensure high yield and purity. This could include the initial synthesis of intermediates, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further functionalization.
Reduction: The cyano group can be reduced to an amine, which can then participate in further reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the cyano group can produce an amine derivative.
Scientific Research Applications
2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile include other pyridine derivatives with different substituents, such as:
- 2-amino-4,6-diphenyl-pyridine-3-carbonitrile
- 2-amino-4H-pyran-3-carbonitrile derivatives
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both the methoxyphenylamino and cyano groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(4-methoxyanilino)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-12-6-4-11(5-7-12)16-13-10(9-14)3-2-8-15-13/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWKHMJJQUUUHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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